2-(Bromomethyl)-7-ethylbenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(bromomethyl)-7-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6H2,1H3 |
InChI Key |
IIOGFJDIWXNITO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 7-ethylbenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole often involves continuous-flow processes to enhance efficiency and yield. These processes may include the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce the desired oxazole derivative .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromic acid, which can open the oxazole ring.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used.
Oxidation: Potassium permanganate, chromic acid, and ozone are typical oxidizing agents.
Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Major Products Formed
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Open-chain isocyanides and other oxidized products.
Reduction: Reduced benzoxazole derivatives.
Scientific Research Applications
2-(Bromomethyl)-7-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide range of receptors and enzymes through non-covalent interactions. This binding can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Reactivity: The bromomethyl group at position 2 in 2-(bromomethyl)-7-ethylbenzo[d]oxazole enhances electrophilicity, making it a reactive site for nucleophilic substitution (e.g., Suzuki coupling or alkylation). This contrasts with 7-bromo-2-methylbenzo[d]oxazole, where the methyl group is inert, limiting its utility in further functionalization .
Applications: Compounds like 2-(1H-indol-7-yl)benzo[d]oxazole are used in organoboron complexes for cell imaging due to their tunable fluorescence . In contrast, brominated derivatives (e.g., 7-bromo-2-methylbenzo[d]oxazole) are primarily synthetic intermediates . The bromomethyl group in 2-(bromomethyl)benzo[d]oxazole enables photolytic cleavage, suggesting applications in light-triggered drug delivery systems .
Synthetic Challenges :
- Introducing multiple substituents (e.g., bromomethyl and ethyl) requires precise control to avoid side reactions. For example, the synthesis of 2-(1H-indol-7-yl)benzo[d]oxazole involves triphenylboron to stabilize the heterocyclic core during complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
